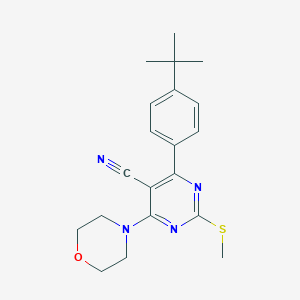
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, commonly known as DTT-205, is a novel compound that has been developed for scientific research purposes. It is a pyrazolyl-pyrrolidinyl-methanone derivative that has shown promising results in various research studies.
作用機序
DTT-205 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, DTT-205 reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. DTT-205 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. By inhibiting MMP activity, DTT-205 can prevent tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
DTT-205 has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It can also reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). DTT-205 can improve the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, DTT-205 can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes and obesity.
実験室実験の利点と制限
DTT-205 has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it an ideal compound for studying the role of COX-2 in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, DTT-205 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been established yet. In addition, it is a synthetic compound, and its synthesis method requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on DTT-205. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DTT-205 has been found to have neuroprotective effects, and it can improve cognitive function. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. DTT-205 has been found to have anti-inflammatory and anti-oxidant activities, which can be beneficial in the prevention and treatment of cardiovascular diseases. Finally, further studies are needed to establish the long-term safety and efficacy of DTT-205, and to optimize its synthesis method for large-scale production.
合成法
The synthesis of DTT-205 involves the reaction of 1,1-dioxide tetrahydrothiophene-3-carboxylic acid with 1-phenyl-3-methyl-5-pyrazolone in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidine and acetic anhydride to obtain DTT-205. The synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
DTT-205 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can improve cognitive function. DTT-205 has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
特性
製品名 |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
|---|---|
分子式 |
C18H21N3O3S |
分子量 |
359.4 g/mol |
IUPAC名 |
[1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-9-4-5-10-20)16-12-17(14-6-2-1-3-7-14)21(19-16)15-8-11-25(23,24)13-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
InChIキー |
NSTXVQLTEVVOHN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
正規SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)


![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)